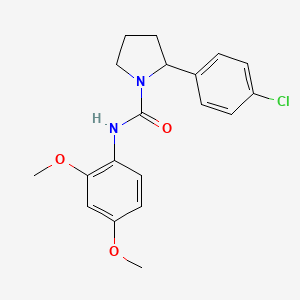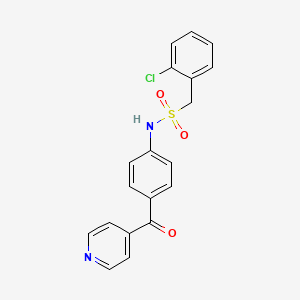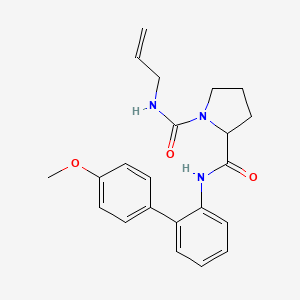
1-(2-furylmethyl)-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a furylmethyl group, a triazolyl group, and a pyrrolidinecarboxamide group . These groups are common in many biologically active compounds and could potentially confer various properties to the molecule.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and carbonyl compounds . For instance, furylmethyl groups can be introduced through reactions with furfurylamine .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the triazolyl group might participate in reactions with electrophiles, while the amide group in the pyrrolidinecarboxamide portion could be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide has been found to have various scientific research applications. It has been studied for its potential as an antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have potential as an antibacterial agent, as it has been shown to have activity against various bacterial strains.
Mecanismo De Acción
The mechanism of action of 1-(2-furylmethyl)-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Additionally, this compound has been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-furylmethyl)-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide in lab experiments is its unique chemical structure, which may provide insights into the mechanisms of various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of 1-(2-furylmethyl)-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide. One potential direction is the further investigation of its potential as an antitumor and antibacterial agent. Additionally, the mechanisms of action of this compound could be further elucidated through various biochemical and biophysical techniques. Lastly, the potential therapeutic applications of this compound could be explored further, with a focus on its potential use in the treatment of oxidative stress-related and inflammatory diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has many potential scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could provide valuable insights into various cellular processes and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2-furylmethyl)-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide can be achieved through various methods. One of the commonly used methods is the reaction of 1H-1,2,4-triazole-3-carboxylic acid with furfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with pyrrolidine-3-carboxylic acid to obtain the final product.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-10-4-8(11(19)15-12-13-7-14-16-12)5-17(10)6-9-2-1-3-20-9/h1-3,7-8H,4-6H2,(H2,13,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOLASQZSBMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)

![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)


![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)

![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
